Cdk5-IN-1
CAS No.:
Cat. No.: VC18642571
Molecular Formula: C24H25FN6O3S
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25FN6O3S |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | [1-[3-fluoro-4-[[2-(1-methylpiperidin-4-yl)sulfonyl-1,6-naphthyridin-7-yl]amino]phenyl]pyrazol-3-yl]methanol |
| Standard InChI | InChI=1S/C24H25FN6O3S/c1-30-9-7-19(8-10-30)35(33,34)24-5-2-16-14-26-23(13-22(16)28-24)27-21-4-3-18(12-20(21)25)31-11-6-17(15-32)29-31/h2-6,11-14,19,32H,7-10,15H2,1H3,(H,26,27) |
| Standard InChI Key | IKQUPLXGMFFIRS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)S(=O)(=O)C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)N5C=CC(=N5)CO)F |
Introduction
Discovery and Structural Optimization of Cdk5-IN-1
Cdk5-IN-1 was identified through a structure-guided in silico screening campaign targeting the ATP-binding pocket of CDK5 . The ChemBridge library of 1.1 million drug-like molecules was docked using the Glide module in Schrödinger Suite, prioritizing compounds with high predicted binding affinity and selectivity. Initial hits were validated via ADP-Glo kinase assays, revealing three chemical scaffolds with moderate CDK5 inhibition . Among these, the N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine scaffold (Cdk5-IN-1) exhibited a K<sub>i</sub> of 0.88 μM against CDK5/p25, outperforming roscovitine (IC<sub>50</sub> = 0.27 μM) in selectivity .
Structural Modifications:
-
Positional Substitution: Introduction of meta-substituents on the aniline ring enhanced potency. For example, sulfonamide (29) and methyl (30) groups at the meta-position improved CDK5 inhibition to K<sub>i</sub> values of 0.42 μM and 0.38 μM, respectively .
-
Selectivity Profile: While 29 retained dual inhibition of CDK5 and CDK2 (K<sub>i</sub> = 0.51 μM for CDK2), 30 showed preferential CDK5 inhibition (CDK2 K<sub>i</sub> > 10 μM) .
Biochemical and Cellular Activity
Kinase Inhibition and Selectivity
Cdk5-IN-1 and its analogs were evaluated against a panel of kinases to assess selectivity (Table 1).
Table 1: Biochemical Activity of Cdk5-IN-1 Derivatives
| Compound | CDK5 K<sub>i</sub> (μM) | CDK2 K<sub>i</sub> (μM) | Selectivity Ratio (CDK5/CDK2) |
|---|---|---|---|
| Hit-1 | 0.88 | 5.21 | 5.9 |
| 29 | 0.42 | 0.51 | 1.2 |
| 30 | 0.38 | >10 | >26 |
Cdk5-IN-1 derivatives exhibited minimal off-target activity against CDK1, CDK4, and EGFR, underscoring their specificity .
Antiproliferative Effects in AML Models
In MV4-11 and MOLM-13 AML cell lines, Cdk5-IN-1 analogs induced dose-dependent growth inhibition:
-
IC<sub>50</sub> Values: 2.5–10 μM for 29 and 30 after 72-hour treatment .
-
Cell Cycle Arrest: G1-phase accumulation (40–60% increase) at 24 hours, followed by sub-G1 apoptosis (25–35% at 48 hours) .
-
Mechanistic Validation: Western blot analysis confirmed reduced phosphorylation of Akt (S473) and RB (S780), downregulation of Cyclin D1, and upregulation of p27<sup>KIP1</sup>, consistent with CDK5 pathway inhibition .
Structural Basis of CDK5 Inhibition
Binding Mode and Kinase Interactions
Cdk5-IN-1 occupies the ATP-binding pocket of CDK5, forming hydrogen bonds with Cys83 and Glu81, critical residues for catalytic activity . Unlike roscovitine, which engages Gln130, Cdk5-IN-1 lacks this interaction, explaining its reduced potency but improved selectivity .
Key Structural Features:
-
Quinazoline Core: Mimics the adenine moiety of ATP, enabling competitive inhibition.
-
Aniline Substituents: Meta-position groups enhance hydrophobic interactions with Leu133 and Val18 .
Comparative Analysis with Other CDK Inhibitors
Cdk5-IN-1’s selectivity contrasts with pan-CDK inhibitors like dinaciclib and roscovitine, which target CDK1, CDK2, and CDK5 with similar affinity . This selectivity mitigates off-target toxicity, a limitation observed in clinical trials of broader CDK inhibitors .
Therapeutic Implications and Future Directions
Oncology Applications
-
AML: Cdk5-IN-1 analogs induce apoptosis in AML cell lines by disrupting CDK5-mediated survival pathways, including Akt and RB phosphorylation .
-
Solid Tumors: Preclinical evidence suggests CDK5 inhibition sensitizes prostate and breast cancer cells to chemotherapy .
Neurodegenerative Diseases
While this report focuses on oncology, CDK5 dysregulation is implicated in Alzheimer’s and Parkinson’s diseases . Cdk5-IN-1’s brain-penetrant potential remains unexplored but warrants investigation given structural similarities to neuroactive quinazolines .
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume